molecular formula C16H15ClF2N2O2 B4475215 4-[1-(2-Chloro-4,5-difluorobenzoyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole

4-[1-(2-Chloro-4,5-difluorobenzoyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole

Cat. No.: B4475215
M. Wt: 340.75 g/mol
InChI Key: ULHRXWGPPPWMMT-UHFFFAOYSA-N
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Description

4-[1-(2-Chloro-4,5-difluorobenzoyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole is a complex organic compound that features a pyrrolidine ring, a benzoyl group, and an oxazole ring

Preparation Methods

The synthesis of 4-[1-(2-Chloro-4,5-difluorobenzoyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole typically involves multiple steps, starting with the preparation of the pyrrolidine and oxazole rings. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[1-(2-Chloro-4,5-difluorobenzoyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to biological processes and interactions.

    Industry: The compound can be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 4-[1-(2-Chloro-4,5-difluorobenzoyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological processes, making the compound useful in various research applications.

Comparison with Similar Compounds

When compared to similar compounds, 4-[1-(2-Chloro-4,5-difluorobenzoyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole stands out due to its unique combination of functional groups and structural features. Similar compounds include other pyrrolidine and oxazole derivatives, which may have different properties and applications.

Properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O2/c1-8-15(9(2)23-20-8)14-4-3-5-21(14)16(22)10-6-12(18)13(19)7-11(10)17/h6-7,14H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHRXWGPPPWMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2C(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(2-Chloro-4,5-difluorobenzoyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole
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4-[1-(2-Chloro-4,5-difluorobenzoyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole
Reactant of Route 3
4-[1-(2-Chloro-4,5-difluorobenzoyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
4-[1-(2-Chloro-4,5-difluorobenzoyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
4-[1-(2-Chloro-4,5-difluorobenzoyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole
Reactant of Route 6
Reactant of Route 6
4-[1-(2-Chloro-4,5-difluorobenzoyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole

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